[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride
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Overview
Description
[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a hydrazine group attached to a chlorofluorophenyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
[(3-Chloro-2-fluorophenyl)methyl]hydrazine hydrochloride can be compared with other similar compounds, such as:
- (2-Chloro-3-fluorophenyl)hydrazine hydrochloride
- 3-Fluorophenylhydrazine hydrochloride
Uniqueness
The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
1446360-20-8 |
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Molecular Formula |
C7H9Cl2FN2 |
Molecular Weight |
211.06 g/mol |
IUPAC Name |
(3-chloro-2-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3,11H,4,10H2;1H |
InChI Key |
XVTDIZQGSJYBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CNN.Cl |
Origin of Product |
United States |
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